![molecular formula C20H24ClN3O2S B1226142 6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine](/img/structure/B1226142.png)
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine is an antibacterial agent known for its ability to inhibit the bacterial lipoprotein targeting chaperone, LolA. This compound exhibits significant inhibitory effects on Gram-negative bacteria, making it a promising candidate for antimicrobial research .
准备方法
The synthesis of MAC-13243 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of MAC-13243 is synthesized through a series of reactions involving the formation of a triazine ring.
Functionalization: The core structure is then functionalized with various substituents, including chlorophenyl and dimethoxyphenyl groups.
Final assembly: The final compound is assembled by linking the functionalized core structure with a sulfanyl group.
化学反应分析
MAC-13243 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the substituents on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
MAC-13243 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of bacterial lipoprotein targeting chaperones.
Biology: The compound is employed in research to understand the mechanisms of bacterial resistance and to develop new antibacterial agents.
Medicine: MAC-13243 is investigated for its potential use in treating infections caused by Gram-negative bacteria.
Industry: The compound is used in the development of new antimicrobial coatings and materials
作用机制
MAC-13243 exerts its effects by inhibiting the function of the bacterial lipoprotein targeting chaperone, LolA. This inhibition disrupts the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria, leading to increased permeability of the outer membrane and ultimately bacterial cell death . The molecular targets and pathways involved include the LolA protein and the lipoprotein transport pathway.
相似化合物的比较
MAC-13243 is unique in its mechanism of action compared to other antibacterial agents. Similar compounds include:
Polymyxins: These are cationic polypeptide antibiotics that disrupt the lipopolysaccharide layer of Gram-negative bacteria.
Loperamide: An anti-diarrheal drug that dissipates the inner membrane potential of bacteria.
A22: An inhibitor of the actin homologue MreB, which affects the cell envelope biogenesis
MAC-13243 stands out due to its specific inhibition of the LolA protein, making it a valuable tool for studying bacterial lipoprotein transport and developing new antibacterial therapies.
属性
分子式 |
C20H24ClN3O2S |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine |
InChI |
InChI=1S/C20H24ClN3O2S/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23) |
InChI 键 |
JRZNGLZDQHVIOO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC |
同义词 |
1-(3,4-Dimethoxyphenethyl)-4-(4-chlorobenzylthio)-1,2,3,6-tetrahydro-1,3,5-triazine Mac-13243 MAC13243 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dichlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1226059.png)
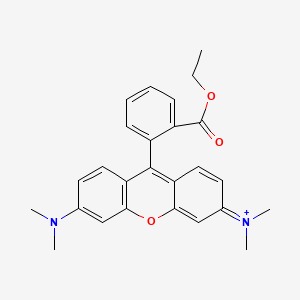
![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)
![N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE](/img/structure/B1226065.png)
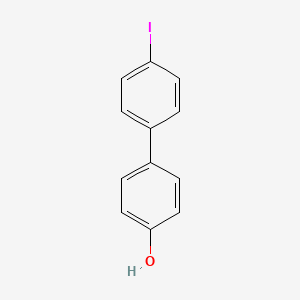
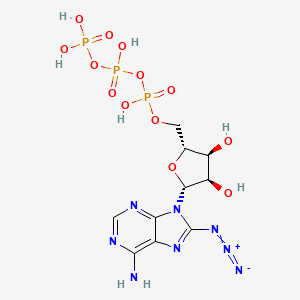
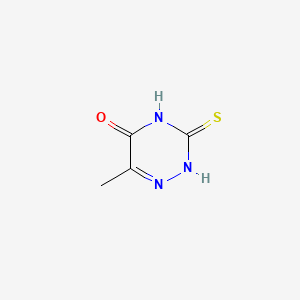
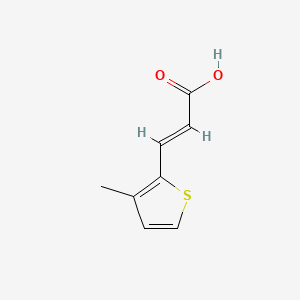
![1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea](/img/structure/B1226079.png)
![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)
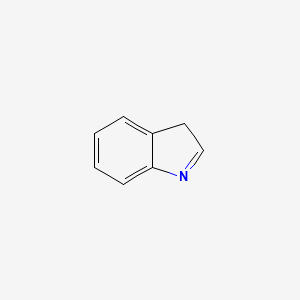
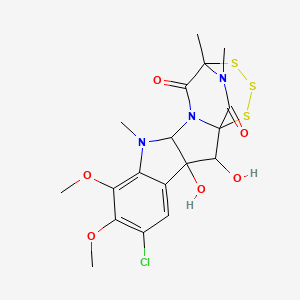
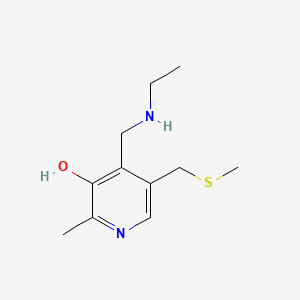
![[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate](/img/structure/B1226085.png)
